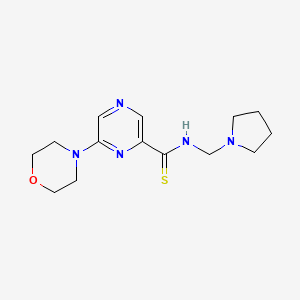
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a morpholine group, and a pyrrolidine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbonyl chloride. This intermediate is then reacted with morpholine and pyrrolidine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyrrolidine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazinecarbothioamides.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: A simpler analog with similar core structure but lacking the morpholine and pyrrolidine groups.
Morpholine derivatives: Compounds containing the morpholine group, used in various chemical and pharmaceutical applications.
Pyrrolidine derivatives: Compounds containing the pyrrolidine group, known for their biological activity.
Uniqueness
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(1-pyrrolidinylmethyl)- stands out due to its combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
61689-85-8 |
|---|---|
Molecular Formula |
C14H21N5OS |
Molecular Weight |
307.42 g/mol |
IUPAC Name |
6-morpholin-4-yl-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H21N5OS/c21-14(16-11-18-3-1-2-4-18)12-9-15-10-13(17-12)19-5-7-20-8-6-19/h9-10H,1-8,11H2,(H,16,21) |
InChI Key |
XGLANGDWBDRBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CNC(=S)C2=CN=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















